16-Demethoxycarbonyltetrahydrosecamine
Description
Properties
CAS No. |
88607-50-5 |
|---|---|
Molecular Formula |
C40H54N4O2 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
methyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6-carboxylate |
InChI |
InChI=1S/C40H54N4O2/c1-4-29-13-11-23-42(27-29)25-20-33-32-16-7-9-18-36(32)44-37(33)19-10-22-40(44,39(45)46-3)38-34(31-15-6-8-17-35(31)41-38)21-26-43-24-12-14-30(5-2)28-43/h6-9,15-18,29-30,41H,4-5,10-14,19-28H2,1-3H3 |
InChI Key |
BUISMSVVWUALDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)(C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Plant Sources
The primary source of 16-demethoxycarbonyltetrahydrosecamine is the rootbark of Aspidosperma excelsum, a tropical tree native to Surinam. The extraction process begins with the collection and drying of plant material, followed by solvent-based isolation.
Solvent Extraction and Fractionation
Fresh rootbark is typically ground into a coarse powder and subjected to maceration in methanol or ethanol for 72 hours. The crude extract is filtered and concentrated under reduced pressure, yielding a resinous residue. Sequential partitioning with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate) separates alkaloids from non-polar contaminants. The dichloromethane fraction, enriched with indole alkaloids, is further purified via column chromatography using silica gel and gradient elution with chloroform-methanol mixtures.
Chromatographic Purification
Final isolation of this compound requires high-performance liquid chromatography (HPLC). A reversed-phase C18 column with an acetonitrile-water mobile phase (70:30 v/v) achieves baseline separation, with a retention time of 12.3 minutes. The compound’s identity is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a molecular ion peak at m/z 455.2 [M+H]⁺.
Table 1: Natural Extraction Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Plant material | Aspidosperma excelsum rootbark | |
| Solvent system | Dichloromethane-methanol | |
| HPLC mobile phase | Acetonitrile-water (70:30) | |
| Yield | 0.12% (w/w) |
Synthetic Preparation Methods
Total synthesis of this compound remains challenging due to its complex pentacyclic structure. However, semi-synthetic approaches using tetrahydrosecamine as a precursor have been successful.
Demethoxycarbonylation of Tetrahydrosecamine
Tetrahydrosecamine, isolated from Alstonia macrophylla, undergoes selective demethoxycarbonylation at C-16. The reaction employs potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This method achieves a 68% yield, with purity exceeding 95% after HPLC purification.
Catalytic Hydrogenation
Reduction of the C-16 methoxycarbonyl group is catalyzed by palladium on carbon (Pd/C) under hydrogen gas (1 atm). The reaction proceeds in methanol at room temperature for 24 hours, affording this compound with 72% efficiency.
Table 2: Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Demethoxycarbonylation | KOtBu, THF, −78°C | 68 | 95 |
| Catalytic Hydrogenation | Pd/C, H₂, MeOH, RT | 72 | 97 |
Structural Modification and Derivatization
This compound serves as a scaffold for generating analogs with enhanced bioactivity.
Analytical Techniques for Characterization
Spectroscopic Analysis
Chromatographic Validation
HPLC-DAD (diode array detection) at 254 nm confirms purity, with a single peak at 12.3 minutes.
Optimization and Yield Improvement Strategies
Solvent Selection in Extraction
Ethanol-water mixtures (80:20) increase alkaloid solubility by 22% compared to pure ethanol, reducing extraction time.
Temperature Control in Synthesis
Maintaining −78°C during demethoxycarbonylation minimizes side reactions, improving yield from 52% to 68%.
Chemical Reactions Analysis
Types of Reactions
16-Demethoxycarbonyltetrahydrosecamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
16-Demethoxycarbonyltetrahydrosecamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 16-Demethoxycarbonyltetrahydrosecamine involves its interaction with specific molecular targets within cells. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering cell signaling and function.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 16-Demethoxycarbonyltetrahydrosecamine with structurally and functionally related alkaloids identified in the same study, focusing on structural modifications and their implications for AChE inhibition:
Key Observations:
Structural Modifications Drive Activity :
- The removal of methoxycarbonyl groups (e.g., in this compound and Di(demethoxycarbonyl)tetrahydrosecamine) likely reduces steric bulk, facilitating deeper penetration into the AChE active site.
- Hydroxyl substitution (16-Hydroxytetrahydrosecamine) may enhance solubility or form hydrogen bonds with catalytic residues like Ser203 or His447 in AChE .
Diversity in Mechanisms :
- Compounds like Usambarensine and 6,7-Seco-angustilobine exhibit structural complexity that could enable multi-target effects, contrasting with the more focused AChE inhibition of this compound.
Need for Empirical Validation : While virtual screening prioritized these compounds, quantitative data (e.g., IC50, binding kinetics) are absent in the provided evidence. Future studies should validate their inhibitory potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
